molecular formula C21H21F3O4 B607205 DS-1558 CAS No. 1202575-67-4

DS-1558

Cat. No. B607205
M. Wt: 394.39021
InChI Key: YHLQVQKZDZYMIP-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DS-1558 is a potent and orally available GPR40 agonist.DS-1558 was found to have potent glucose lowering effects during an oral glucose tolerance test in ZDF rats. DS-1558 significantly and dose-dependently improved hyperglycemia and increased insulin secretion during the oral glucose tolerance test in Zucker fatty rats, the model of insulin resistance and glucose intolerance. DS-1558 not only increased the glucose-stimulated insulin secretion by GLP-1 but also potentiated the maximum insulinogenic effects of GLP-1 after an intravenous glucose injection in normal Sprague Dawley rats.

Scientific Research Applications

MicroRNA Regulation in Down Syndrome

A study conducted by Keck-Wherley et al. (2011) found significant overexpression of miR-155 in the Ts65Dn hippocampus, a model for Down Syndrome (DS). This overexpression contributes to impaired hippocampal synaptic plasticity and neurogenesis, as well as hematopoietic abnormalities observed in DS. Bioinformatic analysis indicated that miR-155 affects various signaling pathways, suggesting a broad impact on DS phenotypes.

miR-155 and miR-802 in DS Mouse Model

Bofill-De Ros et al. (2015) examined the impact of miR-155 and miR-802 upregulation in Ts65Dn mice, a DS model. Their research Bofill-De Ros et al., 2015 employed a miRNA-sponge strategy to normalize the expression of these microRNAs, revealing significant regulatory effects and potential significance in DS-related neurological disorders.

Chromosome 21-derived MicroRNAs in DS Brains

Research by Kuhn et al. (2009) demonstrated that microRNAs derived from human chromosome 21, including miR-155, are overexpressed in DS brain and heart specimens. This overexpression contributes to the repression of MeCP2, a methyl-CpG-binding protein, potentially impacting the neurochemistry observed in the brains of individuals with DS.

Label-Free Platform for MicroRNA Detection

Miao et al. (2018) developed a novel strategy for detecting microRNA-155 based on fluorescence quenching. This research Miao et al., 2018 offers potential applications in disease diagnosis and fundamental biochemistry research, highlighting the versatility of miR-155 as a biomarker.

Circulating Chromosome 21-encoded MicroRNAs in DS

Pérez-Villareal et al. (2020) analyzed the expression of miR-155 and Let-7c in individuals with DS. They found overexpression of these microRNAs, especially Let-7c, which is related to cognitive impairment in DS Pérez-Villareal et al., 2020.

Dysregulated miR-155 and miR-125b in DS

Farroni et al. (2018) identified dysregulated miR-155 and miR-125b in B cells of DS individuals. Their study Farroni et al., 2018 suggests these microRNAs play roles in DS-associated dementia and leukemia, offering insights for potential therapeutic targets.

GPR40 Agonist DS-1558 for Type 2 Diabetes Treatment

Nakashima et al. (2014) discovered a GPR40 agonist, DS-1558, which has been investigated for treating type 2 diabetes. Their research Nakashima et al., 2014 indicates that combining DS-1558 with GLP-1 receptor agonists could be a potential therapeutic option for type 2 diabetes.

miR-155 and BACE1 Inhibitors in DS and Alzheimer's Disease

Mahernia et al. (2021) designed and synthesized compounds targeting miR-155 and BACE1, aiming to improve memory in patients with DS and Alzheimer's disease. Their study Mahernia et al., 2021 demonstrates the potential of small molecules in treating DS-related pathologies.

properties

CAS RN

1202575-67-4

Product Name

DS-1558

Molecular Formula

C21H21F3O4

Molecular Weight

394.39021

IUPAC Name

(S)-3-ethoxy-3-(4-(((R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)propanoic acid

InChI

InChI=1S/C21H21F3O4/c1-2-27-19(12-20(25)26)13-6-8-14(9-7-13)28-18-11-10-15-16(18)4-3-5-17(15)21(22,23)24/h3-9,18-19H,2,10-12H2,1H3,(H,25,26)/t18-,19+/m1/s1

InChI Key

YHLQVQKZDZYMIP-MOPGFXCFSA-N

SMILES

FC(F)(F)C1=CC=CC2=C1CC[C@H]2OC(C=C3)=CC=C3[C@H](CC(O)=O)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DS-1558;  DS 1558;  DS1558.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DS-1558
Reactant of Route 2
DS-1558
Reactant of Route 3
DS-1558
Reactant of Route 4
DS-1558
Reactant of Route 5
DS-1558
Reactant of Route 6
DS-1558

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.